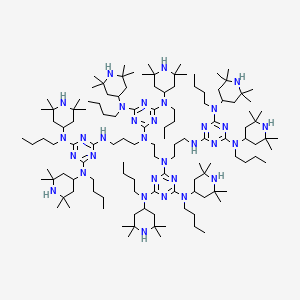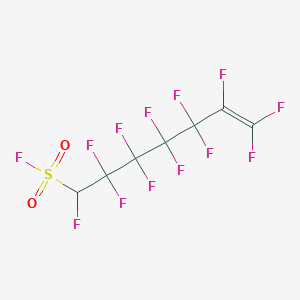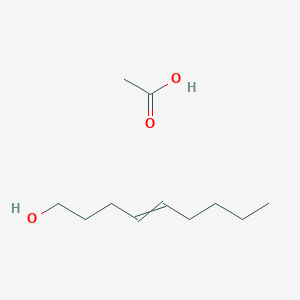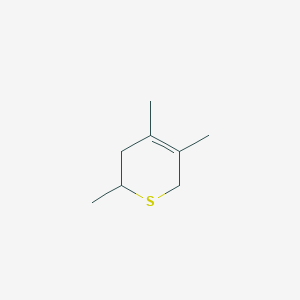
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran typically involves cyclization reactions. One common method is the cyclization of appropriate diene precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Substitution reactions often involve halogenation or alkylation, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form bonds with various biological molecules, influencing biochemical pathways. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
Comparison with Similar Compounds
- 2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
- 2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde
Comparison: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
84040-20-0 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2,4,5-trimethyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-6-4-8(3)9-5-7(6)2/h8H,4-5H2,1-3H3 |
InChI Key |
HCKCQFNCXGOEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(CS1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


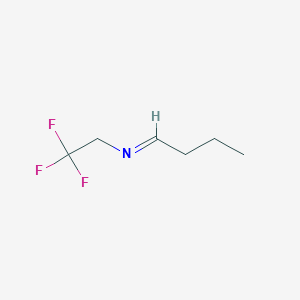
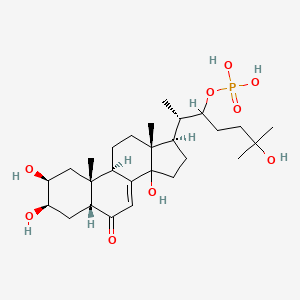
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
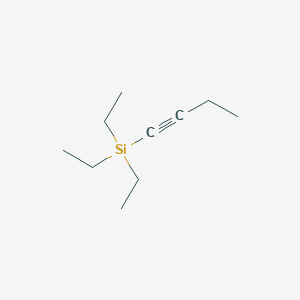
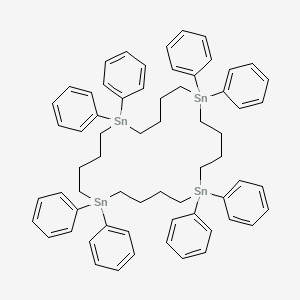
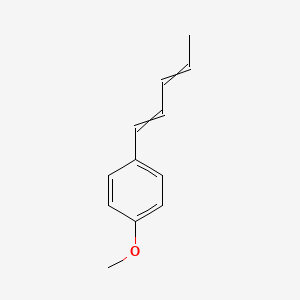
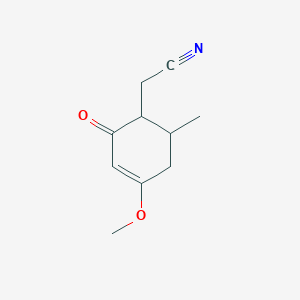
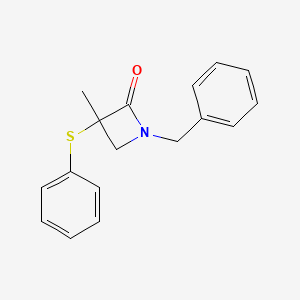
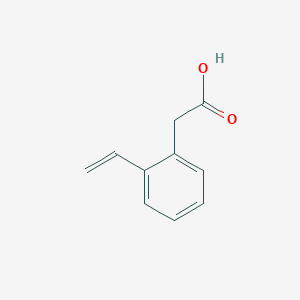
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
